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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-2,2-

difluoroacetic acid

Cat. No.: B1372584 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-2,2-
difluoroacetic Acid

Introduction
2-(4-Bromophenyl)-2,2-difluoroacetic acid (CAS RN: 913574-93-3) is a halogenated

aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1]

Its structure, featuring a bromophenyl ring attached to a difluoroacetic acid moiety, imparts

unique electronic and lipophilic characteristics. The presence of the two fluorine atoms on the

alpha-carbon dramatically increases the acidity of the carboxylic acid group compared to its

non-fluorinated analog, 2-(4-bromophenyl)acetic acid. This guide provides a comprehensive

overview of the known physical properties, outlines experimental protocols for their

determination, and discusses the implications of these properties for research and

development professionals.

Core Physicochemical Properties
A summary of the fundamental physical and chemical identifiers for 2-(4-Bromophenyl)-2,2-
difluoroacetic acid is presented below. This data is essential for sample handling,

experimental design, and computational modeling.
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Property Value Source(s)

CAS Number 913574-93-3 [2][3][4][5]

Molecular Formula C₈H₅BrF₂O₂ [2][4][5][6]

Molecular Weight 251.02 g/mol [3][5][6]

Appearance Yellow to white solid [4][7]

Melting Point 94-97 °C [2][3][4][7]

Purity Typically ≥95% - ≥97% [2][3][6]

Storage Condition
Sealed in dry, room

temperature (20 to 22 °C)
[2][4][7]

Detailed Analysis of Physical Characteristics
Melting Point and Thermal Stability
The melting point of a crystalline solid is a critical indicator of purity. For 2-(4-
Bromophenyl)-2,2-difluoroacetic acid, the reported melting range is a narrow 94-97 °C.[2][3]

[4][7] A sharp melting range is indicative of high purity. Broadening of this range would suggest

the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a

wider temperature gradient.

Causality in Experimental Choice: The determination of a melting point is a foundational

experiment. The choice of apparatus (e.g., a digital melting point apparatus with a capillary

tube) is standard due to its precision and small sample requirement. The rate of temperature

ramp is critical; a slow ramp (e.g., 1-2 °C per minute) near the expected melting point is

necessary to allow for thermal equilibrium, ensuring an accurate reading.

Self-Validating Protocol: Melting Point Determination

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a

capillary tube to a height of 2-3 mm.

Calibration: The apparatus should be calibrated using certified standards (e.g.,

benzophenone, caffeine) to ensure accuracy.
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Measurement: The capillary tube is placed in the heating block. The temperature is ramped

up quickly to about 10-15 °C below the expected melting point (approx. 80 °C).

Observation: The ramp rate is then reduced to 1-2 °C per minute. The temperature at which

the first liquid droplet appears is recorded as the start of the range, and the temperature at

which the entire sample becomes a clear liquid is the end of the range.

Solubility Profile
Commercial datasheets often list solubility as "N/A" (Not Available), indicating that this property

has not been formally determined or reported.[2][4][7] For researchers, this is a critical data

gap that must be addressed experimentally, as solubility is paramount for designing reaction

conditions, formulation, and biological assays. The polarity of the molecule—possessing a

nonpolar bromophenyl ring and a polar difluoroacetic acid group—suggests it will have limited

solubility in water and higher solubility in polar organic solvents.

Experimental Workflow: Solubility Determination

The following workflow outlines a standard procedure for quantitatively determining the

solubility of the compound in various solvents relevant to drug discovery and development.
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Preparation

Experiment

Analysis & Quantification

Select Solvents
(e.g., Water, PBS, DMSO, Ethanol)

Equilibrate compound and solvents
to constant temperature (e.g., 25°C)

Add excess solid compound to a
known volume of each solvent

Agitate samples until
equilibrium is reached (e.g., 24h)

Centrifuge to pellet
undissolved solid

Take supernatant and prepare
a dilution series

Analyze by a calibrated method
(e.g., HPLC-UV, LC-MS)

Calculate concentration against
a standard curve

result

Solubility (mg/mL or mM)

Click to download full resolution via product page

Caption: Workflow for determining compound solubility.
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Acidity (pKa)
The pKa of 2-(4-Bromophenyl)-2,2-difluoroacetic acid is not explicitly reported in common

databases. However, its structure allows for an expert estimation. The presence of two

electron-withdrawing fluorine atoms on the alpha-carbon significantly stabilizes the carboxylate

anion through the inductive effect, making the compound a much stronger acid than its non-

fluorinated counterparts. For comparison, the pKa of difluoroacetic acid itself is approximately

1.33.[8] The bromophenyl group will have a further, albeit smaller, electron-withdrawing effect.

Therefore, the pKa is expected to be low, likely in the range of 1.0 - 1.5. This high acidity is a

critical property, influencing its ionization state at physiological pH, which in turn affects its

solubility, membrane permeability, and receptor binding interactions.

Experimental Workflow: pKa Determination via Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH

change.
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System Setup

Titration

Data Analysis

Dissolve a precise mass of the
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Place calibrated pH probe
in the acid solution

Calibrate pH meter with
standard buffers (pH 4, 7, 10)

Add standardized strong base
(e.g., 0.1 M NaOH) in small, precise increments

Record pH after each addition,
allowing the reading to stabilize

Continue past the equivalence point

Plot pH vs. Volume of base added

Determine the half-equivalence point
(volume at 50% neutralization)

The pH at the half-equivalence
point is equal to the pKa

result

pKa Value
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Caption: Workflow for pKa determination by titration.
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Computational and Spectroscopic Properties
Computational Data
Computational models provide valuable predictions for a molecule's behavior in biological

systems.

Parameter Predicted Value
Significance in Drug
Development

LogP 2.6255

Indicates lipophilicity. A value

in this range suggests good

potential for membrane

permeability.[6]

Topological Polar Surface Area

(TPSA)
37.3 Å²

Measures molecular polarity. A

low TPSA (< 140 Å²) is

associated with good cell

membrane penetration.[6]

Hydrogen Bond Donors 1 The carboxylic acid proton.[6]

Hydrogen Bond Acceptors 2
The two carboxylic acid

oxygen atoms.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For this

compound, the expected monoisotopic mass is 251.02 g/mol .[5][6] A key diagnostic feature in

the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two

isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass

spectrum for the molecular ion: an [M]+ peak and an [M+2]+ peak of nearly equal intensity,

which is a definitive signature for the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data is not available in the search results, the expected NMR signals

can be predicted based on the structure.
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¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically

7.0-8.0 ppm). The protons on the bromophenyl ring would likely appear as two distinct

doublets due to their ortho and meta positions relative to the difluoroacetic acid group,

showing coupling to each other. A broad singlet for the acidic proton of the carboxylic acid

would also be present, often far downfield (>10 ppm), and its position can be solvent-

dependent.

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the quaternary

carbon bonded to the fluorine atoms (split into a triplet by the two fluorine atoms), and the

carbonyl carbon of the carboxylic acid.

¹⁹F NMR: A single signal would be expected, as the two fluorine atoms are chemically

equivalent. This signal provides a clean and sensitive handle for detecting the molecule in

complex mixtures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The IR spectrum of 2-(4-
Bromophenyl)-2,2-difluoroacetic acid would be expected to show characteristic absorption

bands:

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-

bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl group.

C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Safety and Handling
The compound is associated with the following hazard statements:

H302: Harmful if swallowed.[2][7]

H315: Causes skin irritation.[2][7]
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H319: Causes serious eye irritation.[2][7]

H335: May cause respiratory irritation.[2][7]

Signal Word: Warning.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves, should be worn when handling this compound. All work should

be conducted in a well-ventilated fume hood. The material should be stored in a tightly sealed

container in a dry, cool place as recommended.[2][4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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